

Technical Guide: 2-[(Thiophen-2-yl)carbonyl]pyridine (CAS No. 6602-63-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-[(Thiophen-2-yl)carbonyl]pyridine

Cat. No.: B1302316

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-[(Thiophen-2-yl)carbonyl]pyridine**, a heterocyclic ketone with potential applications in medicinal chemistry and materials science. This document consolidates available data on its physicochemical properties, synthesis, and biological context, presented in a format tailored for research and development professionals.

Chemical Identity and Properties

2-[(Thiophen-2-yl)carbonyl]pyridine, also known as 2-(2-thenoyl)pyridine, is a bicyclic aromatic compound. Its structure features a pyridine ring linked to a thiophene ring through a carbonyl group.

Property	Value	Reference
CAS Number	6602-63-7	[1]
Molecular Formula	C ₁₀ H ₇ NOS	[1]
Molecular Weight	189.23 g/mol	[1]
Canonical SMILES	C1=CC=NC(=C1)C(=O)C2=C C=CS2	[1]
InChI Key	Not available	
Appearance	Not specified, likely a solid	
Solubility	Not specified, likely soluble in organic solvents	

Synthesis Protocols

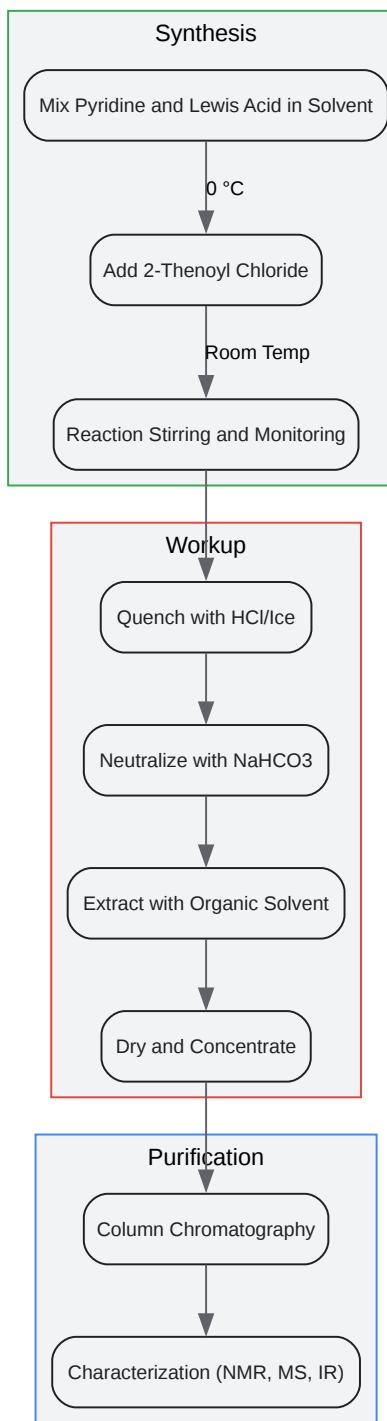
While a specific, detailed experimental protocol for the synthesis of **2-[(Thiophen-2-yl)carbonyl]pyridine** is not readily available in the public domain, a general synthetic approach can be inferred from related chemical literature. One plausible method is the Friedel-Crafts acylation of pyridine with 2-thenoyl chloride.

General Experimental Protocol (Proposed):

Materials:

- Pyridine
- 2-Thenoyl chloride
- Lewis acid catalyst (e.g., AlCl₃)
- Anhydrous, non-protic solvent (e.g., dichloromethane, nitrobenzene)
- Hydrochloric acid (for workup)
- Sodium bicarbonate solution (for workup)

- Anhydrous sodium sulfate (for drying)
- Organic solvents for purification (e.g., hexane, ethyl acetate)


Procedure:

- To a solution of pyridine in an anhydrous, non-protic solvent under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst portion-wise at a controlled temperature (typically 0 °C).
- Slowly add 2-thenoyl chloride to the reaction mixture, maintaining the temperature.
- After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
- Separate the aqueous layer and neutralize it with a saturated sodium bicarbonate solution.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
- Characterize the purified product using spectroscopic methods (^1H NMR, ^{13}C NMR, IR, and MS).

Note: This is a generalized protocol and would require optimization for yield and purity.

Below is a workflow diagram illustrating the proposed synthesis and purification process.

Synthesis and Purification Workflow

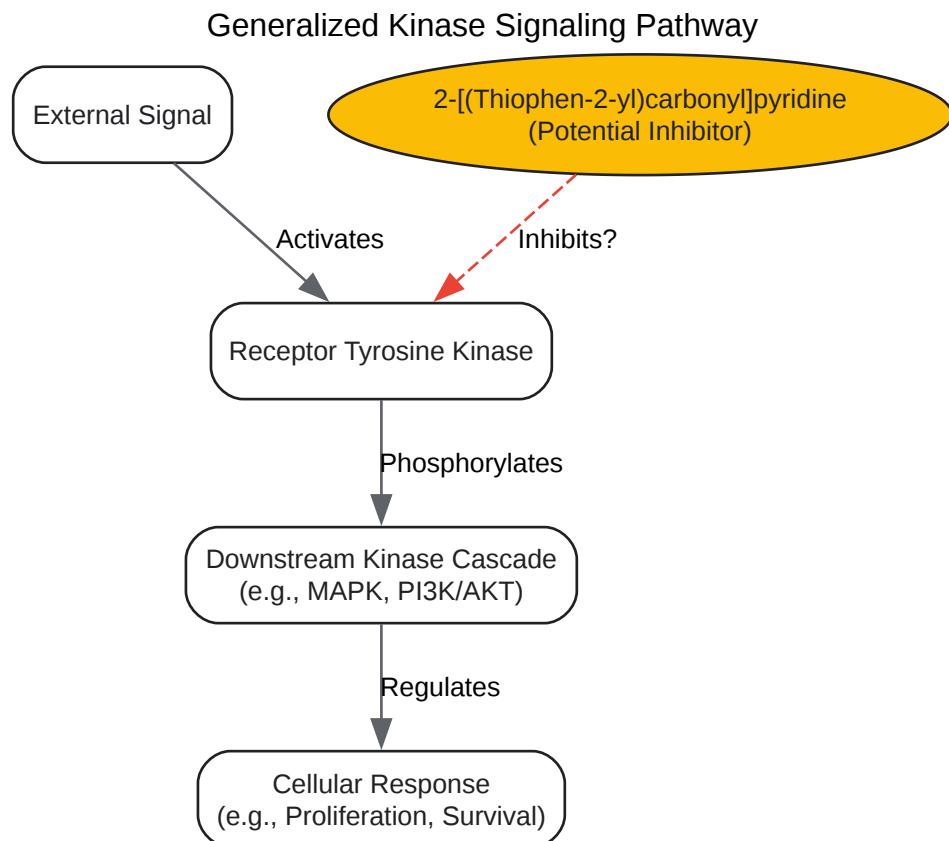
[Click to download full resolution via product page](#)

A proposed workflow for the synthesis and purification of **2-[(Thiophen-2-yl)carbonyl]pyridine**.

Biological Activity and Potential Applications

Specific biological data for **2-[(Thiophen-2-yl)carbonyl]pyridine** is limited in publicly accessible literature. However, the thiophene and pyridine moieties are common pharmacophores found in a wide range of biologically active compounds. Derivatives of thiophene and pyridine have shown a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.

For context, the following table summarizes the biological activities of some related thiophene-pyridine derivatives. It is important to note that these are not the activities of **2-[(Thiophen-2-yl)carbonyl]pyridine** itself but of structurally related molecules.


Compound Class	Biological Activity	Example IC ₅₀ Values	Reference
3-(Thiophen-2-ylthio)pyridine Derivatives	Anticancer (Multitarget Kinase Inhibitors)	Compound 22: 2.98 μM (HepG2), 4.34 μM (WSU-DLCL2)	[2]
2-(Thiophen-2-yl)-1,3,5-triazine Derivatives	Anticancer (PI3K α /mTOR Dual Inhibitors)	Compound 13g: 0.20 μM (A549), 1.25 μM (MCF-7), 1.03 μM (HeLa)	[3]

Given the prevalence of the thiophene-pyridine scaffold in medicinal chemistry, **2-[(Thiophen-2-yl)carbonyl]pyridine** represents a valuable starting point for the design and synthesis of novel therapeutic agents. Further research is warranted to elucidate its specific biological profile.

Signaling Pathways

There is currently no specific information available in the scientific literature detailing the interaction of **2-[(Thiophen-2-yl)carbonyl]pyridine** with any signaling pathways. As a starting point for investigation, researchers could consider screening this compound against kinase panels, given the activity of related compounds as kinase inhibitors.

The diagram below illustrates a generalized kinase signaling pathway, which could be a potential area of investigation for this compound.

[Click to download full resolution via product page](#)

A hypothetical interaction of **2-[(Thiophen-2-yl)carbonyl]pyridine** with a kinase signaling pathway.

Conclusion

2-[(Thiophen-2-yl)carbonyl]pyridine is a chemical entity with potential for further exploration in drug discovery and materials science. This guide provides a summary of the currently available information. Further experimental work is necessary to fully characterize its synthesis, physicochemical properties, and biological activities. Researchers are encouraged to use the information herein as a foundation for future studies on this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-[(Thiophen-2-yl)carbonyl]pyridine | 6602-63-7 | GAA60263 [biosynth.com]
- 2. Design, synthesis, and biological evaluation of novel 3-(thiophen-2-ylthio)pyridine derivatives as potential multitarget anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3K α /mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 2-[(Thiophen-2-yl)carbonyl]pyridine (CAS No. 6602-63-7)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1302316#cas-number-for-2-thiophen-2-yl-carbonyl-pyridine\]](https://www.benchchem.com/product/b1302316#cas-number-for-2-thiophen-2-yl-carbonyl-pyridine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com